3-Iodoquinolin-4-OL

Description

BenchChem offers high-quality 3-Iodoquinolin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodoquinolin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

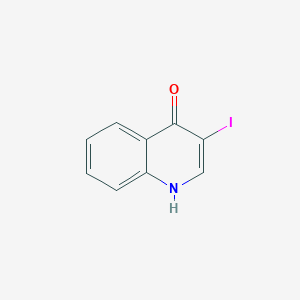

IUPAC Name |

3-iodo-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBSJOAFGNZACW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314766 |

Source

|

| Record name | 4-Quinolinol, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64965-48-6 |

Source

|

| Record name | 4-Quinolinol, 3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64965-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinol, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Iodoquinolin-4-ol

An In-Depth Technical Guide to the Synthesis of 3-Iodoquinolin-4-ol from 4-Hydroxyquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 4-hydroxyquinoline (which exists in tautomeric equilibrium with quinolin-4(1H)-one) and its derivatives are critical precursors in the synthesis of compounds with a wide range of biological activities, including antibacterial and anticancer properties.[2][3][4] The introduction of an iodine atom at the C-3 position yields 3-iodoquinolin-4-ol, a highly versatile synthetic intermediate. The carbon-iodine bond serves as a strategic linchpin for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it an invaluable building block for drug discovery and development programs.

This guide provides a detailed examination of the synthesis of 3-iodoquinolin-4-ol from 4-hydroxyquinoline, focusing on the underlying chemical principles, offering field-proven experimental protocols, and explaining the causality behind critical procedural choices.

Pillar 1: Mechanistic Understanding - The Chemistry of C-3 Iodination

The synthesis of 3-iodoquinolin-4-ol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5][6] Understanding the electronic properties of the 4-hydroxyquinoline scaffold is paramount to comprehending the regioselectivity of this transformation.

Tautomerism and Electronic Activation:

4-Hydroxyquinoline exists as a mixture of two primary tautomers: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). In solution, the keto form often predominates. The reactivity of the molecule is dictated by the powerful electron-donating effects of both the hydroxyl/enolate group at C-4 and the nitrogen atom within the heterocyclic ring. These groups work in concert to significantly increase the nucleophilicity of the ring, particularly at the C-3 position. This makes the C-3 carbon highly susceptible to attack by an electrophile (E⁺), such as an iodonium ion (I⁺).

The Electrophilic Aromatic Substitution (EAS) Mechanism:

The reaction proceeds via a well-established two-step mechanism:[5][6]

-

Attack on the Electrophile: The π-electrons from the electron-rich C-2/C-3 double bond of the quinolone ring act as a nucleophile, attacking the electrophilic iodine species (I⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the system, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Restoration of Aromaticity: A base present in the reaction mixture removes the proton from the C-3 carbon of the arenium ion. This step is rapid and results in the re-establishment of the aromatic system and the formation of the final 3-iodinated product.

Below is a diagram illustrating the key mechanistic steps.

Caption: Mechanism of electrophilic iodination of 4-hydroxyquinoline.

Pillar 2: Field-Proven Synthetic Protocols

Two primary, reliable methods for the synthesis of 3-iodoquinolin-4-ol are presented below. The choice between them often depends on substrate compatibility, desired scale, and available reagents.

Methodology A: Direct Iodination with Molecular Iodine and Base

This classic method utilizes molecular iodine (I₂) as the iodinating agent, with a base to enhance the nucleophilicity of the substrate.

Causality Behind Experimental Choices:

-

Iodinating Agent (I₂/NaI): Molecular iodine itself is a relatively weak electrophile. It is often dissolved in an aqueous solution of sodium or potassium iodide (NaI or KI) to form the triiodide ion (I₃⁻). While I₃⁻ is less reactive, it serves as a soluble reservoir for I₂, which is the active electrophilic species in equilibrium.

-

Base (NaOH): The addition of a base like sodium hydroxide deprotonates the 4-hydroxyl group, forming a quinolinate anion. This greatly increases the electron density of the ring system, making it a much stronger nucleophile that can readily react with the weak I₂ electrophile.

-

Solvent (Aqueous Dioxane/Ethanol): A co-solvent system is often necessary as 4-hydroxyquinoline has limited solubility in water, while the inorganic reagents are water-soluble.

-

Quenching (Na₂S₂O₃): Sodium thiosulfate is a reducing agent used to neutralize any unreacted iodine, which would otherwise persist as a colored impurity.

-

Acidification (HCl): After the reaction, the product exists as its sodium salt. Acidification protonates the salt, causing the neutral, water-insoluble 3-iodoquinolin-4-ol to precipitate out of the aqueous solution, providing a simple and effective initial purification.

Step-by-Step Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyquinoline (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. Stir until a clear solution is obtained.

-

Iodination: Prepare a solution of iodine (I₂, 1.1 eq) and sodium iodide (NaI, 2.0 eq) in water. Add this iodine solution dropwise to the stirred solution of 4-hydroxyquinoline at room temperature over 30 minutes.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The reaction is typically complete within 2-4 hours.

-

Work-up & Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of iodine disappears.

-

Precipitation: Acidify the solution to pH ~2-3 by the slow addition of concentrated hydrochloric acid (HCl). A pale-yellow precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield 3-iodoquinolin-4-ol. Further purification can be achieved by recrystallization from ethanol or a similar solvent if required.

Methodology B: Iodination with N-Iodosuccinimide (NIS)

This modern approach employs N-Iodosuccinimide (NIS), a mild and efficient electrophilic iodinating agent, which often leads to cleaner reactions and simpler work-ups.[7][8]

Causality Behind Experimental Choices:

-

Iodinating Agent (NIS): NIS is a convenient, solid-phase source of electrophilic iodine ("I⁺").[8] The N-I bond is polarized, making the iodine atom electrophilic. The reaction by-product, succinimide, is generally water-soluble and easily removed during work-up.

-

Solvent (Acetonitrile/DMF): Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are excellent choices as they readily dissolve both the quinolone substrate and NIS without participating in the reaction.

-

Catalyst (Optional): For highly activated substrates like 4-hydroxyquinoline, a catalyst is often unnecessary. However, for less reactive systems, a catalytic amount of an acid like trifluoroacetic acid (TFA) can be used to activate NIS further.[8]

Step-by-Step Experimental Protocol:

-

Dissolution: Dissolve 4-hydroxyquinoline (1.0 eq) in acetonitrile in a round-bottom flask with magnetic stirring.

-

Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is often complete in 1-3 hours.

-

Work-up: Upon completion, remove the acetonitrile under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a 10% aqueous sodium thiosulfate solution (to remove any traces of iodine), water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel or by recrystallization to afford pure 3-iodoquinolin-4-ol.

Pillar 3: Data-Driven Comparison and Workflow Visualization

To facilitate an informed decision, the two methodologies are summarized and compared in the table below.

| Parameter | Methodology A: I₂ / NaOH | Methodology B: N-Iodosuccinimide (NIS) |

| Iodinating Agent | Molecular Iodine (I₂) | N-Iodosuccinimide (NIS) |

| Activator/Base | Strong Base (e.g., NaOH) | Typically none required; optional acid catalyst |

| Solvent | Aqueous co-solvent (e.g., Dioxane/H₂O) | Polar aprotic (e.g., Acetonitrile, DMF) |

| Reaction Temp. | Room Temperature | Room Temperature |

| Typical Yield | 75-90% | 85-95% |

| Work-up | Precipitation by acidification | Solvent extraction |

| Advantages | Inexpensive reagents, simple precipitation work-up. | Milder conditions, high yields, cleaner reaction profile, easy-to-remove by-product. |

| Disadvantages | Requires strong base, work-up can be cumbersome for some substrates, potential for side reactions. | NIS is more expensive than I₂, may require chromatography for highest purity. |

General Experimental Workflow:

The following diagram outlines the logical flow of the synthesis from starting materials to the final, purified product.

Caption: Generalized workflow for the synthesis of 3-Iodoquinolin-4-ol.

Conclusion

The synthesis of 3-iodoquinolin-4-ol from 4-hydroxyquinoline is a robust and high-yielding transformation that is fundamental to the construction of more complex quinoline-based molecules. Both the classic base-mediated iodine method and the modern NIS-based approach provide effective pathways to this key intermediate. The choice of method can be tailored to specific laboratory constraints and scalability requirements. By understanding the mechanistic underpinnings and the rationale for each experimental step, researchers can confidently and efficiently execute this synthesis, opening the door to a vast chemical space for drug discovery and materials science.

References

- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). National Institutes of Health (NIH).

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.

- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). National Institutes of Health (NIH).

- Process for the preparation of 4-hydroxy quinolines. (n.d.). Google Patents.

- Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents.

- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry.

-

4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Available at: [Link]

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.

-

Kinetics and mechanism of iodination of 8-hydroxyquinoline. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3 H )-ones and Pyrazolo[4,3- d ]pyrimidin-7(6 H )-ones via Amination of sp 3 C–H Bond. (2025). ResearchGate. Available at: [Link]

-

Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. (2025). ResearchGate. Available at: [Link]

-

Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Other Aromatic Substitutions. (2023). Chemistry LibreTexts. Available at: [Link]

-

N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Available at: [Link]

- Synthesis of Iodo Quinolinone. (2023). Fullerene Journal of Chemistry.

-

MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. (n.d.). chem.ucla.edu. Available at: [Link]

-

Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI.

-

Mechanism of Quinolone Action and Resistance. (n.d.). National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. idc-online.com [idc-online.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]

An In-depth Technical Guide to the ¹H NMR Spectral Data of 3-Iodoquinolin-4-ol

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data of 3-iodoquinolin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectrum, rooted in fundamental principles of NMR spectroscopy and extensive experience with heterocyclic compounds. We will explore the causal relationships between the molecular structure and the observed spectral features, ensuring a self-validating and authoritative resource.

Introduction: The Quinoline Scaffold and the Imperative of Structural Elucidation

Quinoline and its derivatives are fundamental heterocyclic structures in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the integrity of synthesized compounds. Among the most powerful analytical techniques for structural elucidation is ¹H NMR spectroscopy, which provides detailed information about the chemical environment of protons within a molecule.[2] This guide focuses on 3-iodoquinolin-4-ol, a substituted quinolin-4-one, a class of compounds with significant biological potential.[3]

Predicted ¹H NMR Spectrum of 3-Iodoquinolin-4-ol: A Detailed Interpretation

The Tautomeric Equilibrium

It is crucial to recognize that 3-iodoquinolin-4-ol exists in a tautomeric equilibrium with 3-iodoquinolin-4(1H)-one. In solution, the keto form is generally favored. The presence of a labile proton on the nitrogen (N-H) and the hydroxyl group (O-H) will give rise to specific signals that can be confirmed by D₂O exchange experiments.

The Aromatic Region: Unraveling the Proton Signals

The ¹H NMR spectrum of 3-iodoquinolin-4-ol is expected to display five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The introduction of the iodine atom at the C-3 position significantly influences the chemical shift of the neighboring proton at C-2.

Workflow for Spectral Interpretation:

Caption: A logical workflow for the interpretation of the ¹H NMR spectrum of 3-iodoquinolin-4-ol.

H-2 Proton: Due to the absence of a proton at the C-3 position and the anisotropic effect of the iodine atom, the H-2 proton is expected to appear as a singlet. The electron-withdrawing nature of the adjacent nitrogen and the carbonyl group (in the keto tautomer) will deshield this proton, placing its signal at a relatively downfield chemical shift, likely in the range of δ 8.2-8.4 ppm .

H-5 Proton: This proton is located on the carbocyclic ring and is influenced by the fused heterocyclic ring. It is expected to be a doublet of doublets, resulting from ortho coupling with H-6 and meta coupling with H-7. The H-5 proton is typically the most deshielded proton on the benzene ring of the quinoline system due to the "bay region" steric interaction with the heterocyclic part. Its chemical shift is predicted to be around δ 8.1-8.3 ppm .

H-8 Proton: The H-8 proton is ortho to the nitrogen-containing ring and will appear as a doublet of doublets due to ortho coupling with H-7 and meta coupling with H-6. The electron-withdrawing effect of the nitrogen atom will cause a downfield shift, placing this signal around δ 7.9-8.1 ppm .

H-6 and H-7 Protons: These two protons are in the middle of the carbocyclic ring and will exhibit complex multiplicity, appearing as overlapping multiplets (triplet of doublets or complex multiplets). They are coupled to each other (ortho coupling) and to H-5 and H-8 (meta and ortho coupling, respectively). Their chemical shifts are expected to be in the range of δ 7.3-7.7 ppm .

The Labile Protons: N-H and O-H

In DMSO-d₆, the N-H and O-H protons typically appear as broad singlets due to hydrogen bonding with the solvent and chemical exchange.

N-H Proton: The N-H proton of the quinolin-4(1H)-one tautomer is expected to resonate at a significantly downfield position, likely in the range of δ 11.0-12.0 ppm .

O-H Proton: The O-H proton of the 4-hydroxyquinoline tautomer, if present in a significant concentration, would also appear as a broad signal, the chemical shift of which is highly dependent on concentration and temperature.

Summary of Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 | 8.2 - 8.4 | Singlet (s) | N/A |

| H-5 | 8.1 - 8.3 | Doublet of doublets (dd) | Jortho = 7.0-9.0, Jmeta = 1.0-2.0 |

| H-8 | 7.9 - 8.1 | Doublet of doublets (dd) | Jortho = 7.0-9.0, Jmeta = 1.0-2.0 |

| H-6, H-7 | 7.3 - 7.7 | Multiplet (m) | N/A (complex coupling) |

| N-H | 11.0 - 12.0 | Broad singlet (br s) | N/A |

| O-H | Variable | Broad singlet (br s) | N/A |

Molecular Structure with Proton Assignments:

Caption: The chemical structure of 3-iodoquinolin-4-ol with predicted proton assignments.

Experimental Protocol for ¹H NMR Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality ¹H NMR data.

1. Sample Preparation:

- Weigh approximately 5-10 mg of 3-iodoquinolin-4-ol into a clean, dry NMR tube.

- Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

- Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]

- Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

2. Instrument Setup and Data Acquisition:

- The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

- The instrument should be properly shimmed to obtain sharp, symmetrical peaks.

- A standard single-pulse experiment is typically sufficient.

- Key acquisition parameters to consider:

- Pulse Width: Calibrated 90° pulse.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).

- Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the spectrum to obtain pure absorption peaks.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

- Integrate the signals to determine the relative number of protons corresponding to each resonance.

Conclusion

The predicted ¹H NMR spectrum of 3-iodoquinolin-4-ol provides a valuable template for the structural confirmation of this important heterocyclic compound. By understanding the influence of the iodine substituent and the inherent electronic properties of the quinoline ring system, researchers can confidently assign the observed resonances. The experimental protocol outlined above ensures the acquisition of high-quality, reproducible data, which is the cornerstone of reliable chemical characterization in drug discovery and development.

References

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

-

ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E). Available from: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

YouTube. Structure elucidation of quinoline| NMR Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

Sources

Introduction: The Role of 13C NMR in Modern Drug Discovery

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 3-Iodoquinolin-4-ol

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Quinoline scaffolds are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2] For scientists working with these complex heterocyclic systems, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique.[1] Specifically, 13C NMR provides a detailed "fingerprint" of the carbon backbone of a molecule, revealing critical information about the electronic environment of each carbon atom.[1]

This guide provides an in-depth analysis of the 13C NMR chemical shifts for 3-iodoquinolin-4-ol, a substituted quinoline of interest in synthetic and medicinal chemistry. We will move beyond a simple listing of values to explore the underlying principles that govern these shifts. By understanding the interplay of substituent effects—including the electron-donating hydroxyl group, the electronegative nitrogen heteroatom, and the unique influence of the iodine atom—researchers can develop a predictive framework for interpreting the spectra of related compounds, accelerating discovery and ensuring structural integrity.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the chemical shifts, the standard IUPAC numbering for the quinoline ring system is used for 3-iodoquinolin-4-ol.

Caption: Figure 1. Structure and IUPAC numbering of 3-Iodoquinolin-4-ol.

Theoretical Principles Governing 13C Chemical Shifts

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment.[3] In 3-iodoquinolin-4-ol, the observed shifts are a composite of several key factors: the inherent electronic structure of the quinoline core, the strong resonance effect of the 4-hydroxyl group, and the dual inductive and relativistic effects of the 3-iodo substituent.

The Quinoline Core

The quinoline ring system itself exhibits a characteristic range of chemical shifts. Carbons adjacent to the electronegative nitrogen atom (C2, C8a) are typically deshielded (shifted downfield) compared to their counterparts in naphthalene.[4] The bridgehead carbons (C4a, C8a) also have distinct chemical shifts due to their quaternary nature and position at the ring fusion.

The 4-Hydroxyl Group: A Strong Electron-Donating Group

The hydroxyl group at the C4 position is a powerful electron-donating group (EDG) through resonance. Its lone pairs of electrons delocalize into the heterocyclic ring, significantly increasing electron density at specific positions. This leads to:

-

Strong Deshielding at C4 (Ipso-Carbon): The direct attachment of the electronegative oxygen atom causes a significant downfield shift for C4.

-

Shielding at Ortho and Para Positions: The increased electron density shields the ortho (C3, C5) and para (C2) carbons, causing an upfield shift relative to the unsubstituted quinoline.

The 3-Iodo Substituent: A Duality of Effects

The iodine atom at the C3 position introduces two competing electronic effects:

-

Inductive Effect: As a halogen, iodine is electronegative and exerts a weak electron-withdrawing inductive effect, which would typically cause a minor deshielding of adjacent carbons.

-

The "Heavy Atom Effect": This is the dominant and most scientifically interesting influence of iodine on the directly attached carbon (C3). The large electron cloud of the iodine atom induces a significant shielding effect, known as the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect.[5] This relativistic phenomenon causes a pronounced upfield shift (to a lower ppm value) for the ipso-carbon (C3).[6][7] This effect is a key diagnostic feature for identifying carbons directly bonded to iodine or bromine.[8]

Caption: Figure 2. Key substituent effects influencing the 13C NMR spectrum.

Predicted 13C NMR Chemical Shifts

By synthesizing the principles above with data from analogous structures, we can predict the approximate chemical shifts for each carbon in 3-iodoquinolin-4-ol. These predictions provide a robust hypothesis for the assignment of an experimental spectrum. The analysis is presented in the table below, followed by a carbon-by-carbon justification.

| Carbon Atom | Predicted δ (ppm) | Justification |

| C2 | 145 - 150 | Deshielded by adjacent nitrogen, but shielded by the para -OH group. The nitrogen effect dominates. |

| C3 | 90 - 95 | Strongly shielded by the heavy-atom effect of the directly attached iodine, overriding the deshielding effect from the adjacent C4-OH and the weak inductive effect of iodine itself. This is the most upfield aromatic carbon.[5][6] |

| C4 | 170 - 175 | Strongly deshielded due to the direct attachment of the electron-donating hydroxyl group (ipso-carbon effect). This is expected to be the most downfield carbon. |

| C4a | 120 - 125 | A quaternary bridgehead carbon, its shift is influenced by fusion and substituents on the adjacent ring. |

| C5 | 125 - 130 | Shielded by the ortho -OH group. Expected to be in the typical aromatic region. |

| C6 | 122 - 127 | A standard aromatic C-H carbon, largely unaffected by the substituents on the other ring. |

| C7 | 130 - 135 | A standard aromatic C-H carbon, expected to be slightly downfield compared to C6. |

| C8 | 115 - 120 | Shielded by the para relationship to the electron-donating nitrogen lone pair (in the 4-ol tautomer). |

| C8a | 138 - 143 | A quaternary bridgehead carbon deshielded by the adjacent nitrogen atom. |

Experimental Protocol for 13C NMR Spectrum Acquisition

The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and parameter selection. The protocol described here is a self-validating system designed for accuracy and reproducibility.

Sample Preparation

-

Mass Measurement: Accurately weigh 15-25 mg of high-purity 3-iodoquinolin-4-ol.

-

Solvent Selection: Due to the phenolic hydroxyl group, dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent for its excellent solubilizing power for polar compounds. Chloroform-d (CDCl3) may also be used, but solubility could be limited.

-

Dissolution: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. Gentle warming may be applied if necessary, followed by cooling to room temperature.

-

Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the 0.00 ppm reference. If not present, a drop can be added, though referencing to the residual solvent peak (DMSO-d6 at δ ≈ 39.52 ppm) is also a standard and reliable practice.

Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Experiment: A standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc on Bruker systems) should be selected. This removes 1H-13C coupling, resulting in a spectrum with a single sharp peak for each unique carbon.[3]

-

Key Parameters:

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Acquisition Time (AQ): ≥ 1.0 second to ensure good resolution.

-

Relaxation Delay (D1): 2-5 seconds. Quaternary carbons have longer relaxation times; a sufficient delay is crucial for their quantitative observation, although for simple identification, a shorter delay is acceptable.

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The low natural abundance (1.1%) of 13C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.[3]

-

Temperature: 298 K (25 °C).

-

Data Processing and Verification

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO-d6 peak to its known value.

-

Peak Picking: Identify and label all significant peaks.

-

Verification with 2D NMR: For unambiguous assignment, especially for the carbons in the benzenoid ring (C5-C8), it is best practice to run 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate carbons with their directly attached protons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations.[1][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

Introduction: The Significance of the Quinoline Scaffold

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 3-Iodoquinolin-4-ol

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The compound 3-iodoquinolin-4-ol is a particularly interesting derivative. The presence of the iodine atom at the 3-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the 4-ol (or 4-oxo) group is crucial for its electronic properties and potential biological interactions. Accurate structural characterization is paramount for any downstream application, and Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.[3]

This guide provides a comprehensive framework for understanding and interpreting the infrared spectrum of 3-iodoquinolin-4-ol. We will delve into the underlying principles, present a robust experimental workflow, and offer a detailed, predictive analysis of the key spectral features. A central theme of this analysis is the concept of tautomerism, which is critical to correctly interpreting the vibrational data of this molecule.

The Structural Duality: Keto-Enol Tautomerism in 3-Iodoquinolin-4-ol

Before analyzing its vibrational spectrum, it is essential to understand that 3-iodoquinolin-4-ol can exist in two interconverting isomeric forms, known as tautomers: the enol form (3-iodo-4-hydroxyquinoline) and the keto form (3-iodo-1H-quinolin-4-one).[4] This equilibrium is fundamental to the chemistry of 4-quinolinols.[5][6]

The predominant tautomer can vary depending on the physical state (solid, liquid, gas) and the solvent environment.[6] In the solid state, which is typically analyzed by IR spectroscopy, the keto (quinolin-4-one) form is often favored due to its ability to form strong intermolecular hydrogen bonds.[5] Theoretical calculations on related quinolone esters also show that while the hydroxyquinoline (enol) form may be more stable for an isolated molecule, the keto form is prevalent in condensed phases.[6][7] The IR spectrum will be a direct reflection of the dominant tautomeric form present in the sample.

Caption: Tautomeric equilibrium of 3-Iodoquinolin-4-ol.

Experimental Protocol: A Validated Workflow for High-Quality Spectral Acquisition

The acquisition of a clean, interpretable IR spectrum relies on a meticulous and validated experimental procedure. The following protocol outlines the use of Attenuated Total Reflectance (ATR)-FTIR, a modern and highly efficient method for analyzing solid samples.[3]

Step-by-Step Methodology

-

Instrument Preparation:

-

Power on the FTIR spectrometer (e.g., a Thermo Scientific Nicolet iS50 or similar) and allow the infrared source and detector to stabilize for at least 30 minutes. This ensures a stable energy output and minimizes drift.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, which show strong IR absorptions.

-

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal (typically diamond) is clean. Clean with a soft-bristled brush or a lint-free wipe lightly moistened with a volatile solvent like isopropanol, then allow it to dry completely.

-

Lower the ATR anvil to make contact with the empty, clean crystal.

-

Acquire a background spectrum. This scan measures the instrumental and environmental absorbance, which will be digitally subtracted from the sample spectrum. A typical setting is the co-addition of 64 scans at a resolution of 4 cm⁻¹.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid 3-iodoquinolin-4-ol powder onto the center of the ATR crystal.

-

Lower the anvil and apply consistent pressure using the built-in pressure clamp. This ensures intimate contact between the sample and the crystal, which is critical for a strong signal.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution).

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.[3]

-

Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.

Predictive Analysis of the 3-Iodoquinolin-4-ol IR Spectrum

The infrared spectrum is a unique molecular fingerprint.[8] While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features by analyzing the vibrational modes of its constituent functional groups and considering the influence of its tautomeric forms.[8][9] The analysis is divided into the principal regions of the mid-IR spectrum.[9]

High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds to hydrogen.[9] It provides the most definitive evidence for the dominant tautomer.

-

N-H and O-H Stretching:

-

Keto Form: A moderate to sharp peak is expected in the 3400-3200 cm⁻¹ range, corresponding to the N-H stretching vibration of the quinolone ring.[10] Intermolecular hydrogen bonding in the solid state would likely broaden this peak.

-

Enol Form: A strong, very broad absorption centered around 3550-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, broadened significantly by hydrogen bonding.[10]

-

-

C-H Stretching:

-

Absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ) are expected for the aromatic C-H stretches of the quinoline ring system.[9]

-

Double Bond & Aromatic Region (2000 cm⁻¹ - 1500 cm⁻¹)

This region is crucial for identifying carbonyl groups and aromatic ring vibrations.[9]

-

C=O Stretching (Keto Form): The most intense and unambiguous peak for the keto tautomer will be the carbonyl (C=O) stretch . This is expected to be a very strong, sharp absorption in the 1680-1650 cm⁻¹ range.[3][9] Its exact position can be influenced by hydrogen bonding and conjugation within the ring system.

-

C=C and C=N Stretching: Both tautomers will exhibit a series of medium to strong absorptions between 1620 cm⁻¹ and 1500 cm⁻¹ . These correspond to the complex stretching vibrations of the C=C and C=N bonds within the fused aromatic rings.[3]

Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)

This region contains a high density of peaks from various bending and stretching vibrations, making it unique for each molecule.[9] While complex, several key vibrations can be predicted.

-

C-O Stretching (Enol Form): The enol form would display a strong peak in the 1300-1200 cm⁻¹ range, attributed to the stretching of the aryl C-O single bond .[10]

-

C-N Stretching: A peak corresponding to the C-N stretch is expected between 1200-1029 cm⁻¹ .[10]

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are highly characteristic of the aromatic substitution pattern. For the tetrasubstituted benzene portion of the ring, these bands typically appear in the 900-700 cm⁻¹ range.[11]

-

C-I Stretching: The carbon-iodine bond is heavy and weak, resulting in a low-frequency vibration. The C-I stretch is expected to appear at the low end of the mid-IR range, typically between 600-500 cm⁻¹ .[12] Its observation may depend on the operational range of the spectrometer.

Summary of Predicted Vibrational Bands

The following table summarizes the expected key IR absorption bands for 3-iodoquinolin-4-ol, highlighting the distinguishing features of each tautomer.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Tautomer Assignment |

| 3400 - 3200 | Medium | N-H Stretch (H-bonded) | Keto |

| 3550 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Enol |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Both |

| 1680 - 1650 | Strong | C=O Stretch (Amide/Ketone) | Keto |

| 1620 - 1500 | Medium-Strong | Aromatic C=C and C=N Stretches | Both |

| 1300 - 1200 | Strong | Aryl C-O Stretch | Enol |

| 900 - 700 | Medium | Aromatic C-H Out-of-Plane Bending | Both |

| 600 - 500 | Weak-Medium | C-I Stretch | Both |

Conclusion

Infrared spectroscopy is an indispensable tool for the structural analysis of 3-iodoquinolin-4-ol. A successful interpretation hinges on a robust experimental technique and, most critically, a thorough understanding of the keto-enol tautomerism inherent to the 4-quinolinol structure. The presence of a strong carbonyl (C=O) absorption near 1660 cm⁻¹ alongside an N-H stretch above 3200 cm⁻¹ would provide compelling evidence for the dominance of the 3-iodo-1H-quinolin-4-one (keto) form in the solid state. Conversely, the absence of this carbonyl peak and the presence of a very broad O-H band and a C-O stretch would indicate the 3-iodo-4-hydroxyquinoline (enol) form. This predictive guide provides researchers and drug development professionals with the foundational knowledge to confidently acquire and interpret the IR spectrum of this valuable synthetic intermediate, ensuring its structural integrity for future applications.

References

-

ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. [Image]. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]

-

Purdue University Graduate School. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Retrieved from [Link]

-

ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. [Image]. Retrieved from [Link]

-

MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(21), 7203. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (2016, January 21). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, December 30). Iodine-Catalysed Synthesis of Thiopyrano[3,4-c]Quinoline Derivatives via Imino-Diels–Alder Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Image]. Retrieved from [Link]

-

ResearchGate. (2025, December 6). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

-

MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 663. Retrieved from [Link]

-

MDPI. (2021, May 14). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Molecules, 26(10), 2898. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015, December 18). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Journal of Organic Chemistry, 80(24), 12244-57. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]

-

JETIR. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

-

MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5373. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

ACS Publications. (2015, November 23). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12244–12257. Retrieved from [Link]

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

-

Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]

Sources

- 1. hammer.purdue.edu [hammer.purdue.edu]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Iodoquinolin-4-ol: Discovery, Synthesis, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodoquinolin-4-ol, a halogenated heterocyclic compound with potential applications in medicinal chemistry. The document delves into the historical context of quinoline chemistry, leading to the discovery and synthesis of this specific molecule. Detailed synthetic protocols, reaction mechanisms, and key characterization data are presented. Furthermore, the guide explores the known and potential biological activities of 3-Iodoquinolin-4-ol, drawing insights from the broader family of quinolone compounds that have yielded significant therapeutic agents. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this intriguing molecule.

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, has been a cornerstone of medicinal chemistry for over a century.[1] Its journey from a component of coal tar to the structural core of essential medicines is a testament to its remarkable chemical versatility and biological significance. The first generation of quinoline-based drugs, such as the antimalarial quinine, laid the groundwork for the development of a vast and diverse library of synthetic quinoline derivatives.[2] These efforts have culminated in the creation of highly successful antibacterial agents, including the extensive family of fluoroquinolones like ciprofloxacin and levofloxacin, which have become indispensable in treating a wide range of bacterial infections.[2][3]

The pharmacological prowess of quinolones is not limited to their antibacterial effects. Various derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties.[1][4][5] This has spurred continuous interest in the synthesis of novel quinoline analogues with tailored functionalities to explore new therapeutic frontiers. The introduction of a halogen atom, such as iodine, into the quinoline nucleus is a strategic modification known to modulate the compound's physicochemical and biological properties, including its lipophilicity and potential for forming halogen bonds, which can influence drug-target interactions. This guide focuses specifically on 3-Iodoquinolin-4-ol, a member of the quinolone family that, while less extensively studied than its more famous relatives, holds potential as a building block and a pharmacologically active agent in its own right.

The Genesis of 3-Iodoquinolin-4-ol: A Historical Perspective

While a definitive "discovery" moment for 3-Iodoquinolin-4-ol is not prominently documented in seminal, standalone publications, its existence is a logical extension of the systematic exploration of quinoline chemistry. The synthesis of quinolin-4-ones, the parent scaffold, dates back to the late 19th century.[1] The subsequent development of methods to introduce substituents at various positions on the quinoline ring, including the 3-position, paved the way for the creation of compounds like 3-Iodoquinolin-4-ol.

The direct iodination of quinolin-4-one and its derivatives is a key synthetic strategy. Early methods for halogenation of quinolines often resulted in substitution on the benzene ring.[6] However, the development of more regioselective methods has enabled the specific introduction of iodine at the C3 position of the quinolin-4-one core. One notable advancement is the use of a radical-based direct C-H iodination protocol, which has been shown to be C3 selective for quinolines and quinolones.[7]

A significant and practical synthesis of a closely related compound, 4-iodoquinolin-3-ol, involves the direct iodination of 3-hydroxyquinoline.[8] This highlights the reactivity of the quinoline nucleus towards electrophilic iodination. The synthesis of 4-hydroxy-3-iodoquinolin-2(1H)-one through the iodination of 4-hydroxy-quinolin-2(1H)-one in aqueous dioxane further underscores the feasibility of direct iodination on the quinolinone scaffold.[4][9] The synthesis of 3-Iodoquinolin-4-ol itself can be inferred from the general knowledge of electrophilic aromatic substitution on the electron-rich quinolin-4-ol ring system.

Synthesis of 3-Iodoquinolin-4-ol: A Practical Approach

The synthesis of 3-Iodoquinolin-4-ol can be achieved through the direct electrophilic iodination of the parent compound, quinolin-4-ol. The hydroxyl group at the 4-position activates the heterocyclic ring, making the 3-position susceptible to electrophilic attack.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of quinolin-4-ol proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

Caption: Electrophilic iodination of quinolin-4-ol.

-

Generation of the Electrophile: In the presence of a suitable base, molecular iodine (I₂) can act as the electrophile. The reaction is often facilitated by the formation of a more potent iodinating species in situ.

-

Nucleophilic Attack: The electron-rich quinolin-4-ol, particularly in its deprotonated quinolin-4-olate form, acts as a nucleophile. The π electrons of the ring attack the iodine electrophile. The attack preferentially occurs at the C3 position due to the directing effects of the hydroxyl group and the nitrogen atom.

-

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Rearomatization: A base in the reaction mixture removes a proton from the C3 position, restoring the aromaticity of the ring and yielding the final product, 3-Iodoquinolin-4-ol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-Iodoquinolin-4-ol, adapted from established methods for the iodination of similar quinoline derivatives.[8]

Materials:

-

Quinolin-4-ol

-

Sodium hydroxide (NaOH)

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Deionized water

-

Acetic acid

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Quinolin-4-olate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of quinolin-4-ol in an aqueous solution of sodium hydroxide (e.g., 2N NaOH). Stir until a clear solution is obtained.

-

Preparation of the Iodinating Solution: In a separate beaker, prepare a solution of iodine in aqueous potassium iodide (e.g., 20% KI solution). The potassium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I₃⁻).

-

Iodination Reaction: Slowly add the iodine-potassium iodide solution dropwise to the stirred solution of the quinolin-4-olate at room temperature. The reaction progress can be monitored by the disappearance of the iodine color. Continue stirring for a set period (e.g., 3 hours) after the addition is complete.

-

Work-up and Isolation:

-

Acidify the reaction mixture with acetic acid. This will protonate the phenoxide and cause the product to precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Dry the crude product under vacuum.

-

-

Purification: The crude 3-Iodoquinolin-4-ol can be further purified by recrystallization from a suitable solvent or by column chromatography to obtain a product of high purity.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized 3-Iodoquinolin-4-ol are confirmed through various analytical techniques.

Table 1: Physicochemical Properties of 3-Iodoquinolin-4-ol

| Property | Value |

| Molecular Formula | C₉H₆INO |

| Molecular Weight | 271.05 g/mol |

| Appearance | Solid |

| CAS Number | 64965-48-6 |

Table 2: Predicted Mass Spectrometry Data for 3-Iodoquinolin-4-ol [10]

| Adduct | m/z |

| [M+H]⁺ | 271.95668 |

| [M+Na]⁺ | 293.93862 |

| [M-H]⁻ | 269.94212 |

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The absence of a signal for the proton at the C3 position is a key indicator of successful iodination. The chemical shifts and coupling patterns of the remaining protons provide confirmation of the structure.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbon atom bonded to the iodine (C3). The chemical shift of this carbon will be influenced by the iodine substituent. The other carbon signals will also be consistent with the 3-iodo-quinolin-4-ol structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band, indicative of the hydroxyl group.

-

C=C and C=N stretching vibrations within the aromatic quinoline ring system.

-

C-I stretching vibration, although this may be in the far-IR region and not always easily observed on standard instruments.

-

Biological Activity and Therapeutic Potential

While specific biological studies on 3-Iodoquinolin-4-ol are limited in the publicly available literature, its therapeutic potential can be inferred from the well-established activities of the broader quinolone and iodo-substituted heterocyclic families.

Antimicrobial Activity

Quinolones are renowned for their potent antibacterial activity, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] The introduction of an iodine atom can enhance the antimicrobial properties of a molecule. Iodoquinol, an iodine-containing hydroxyquinoline, is a known antiprotozoal and antifungal agent.[11] Therefore, it is plausible that 3-Iodoquinolin-4-ol may exhibit antimicrobial activity against a range of bacteria and fungi. Further screening and mechanistic studies are warranted to explore this potential.

Antiviral Activity

Several quinoline derivatives have demonstrated promising antiviral activity against a variety of viruses, including HIV and influenza virus.[12][13] The mechanism of action can vary, with some compounds inhibiting viral enzymes or interfering with viral entry and replication processes. Given the structural similarities to other biologically active quinolones, 3-Iodoquinolin-4-ol represents a candidate for antiviral screening programs.

Caption: Potential biological activities of 3-Iodoquinolin-4-ol.

Other Potential Applications

The quinoline scaffold is present in compounds with a wide array of pharmacological effects, including anticancer and anti-inflammatory activities.[1] The 3-iodo substituent in 3-Iodoquinolin-4-ol makes it a valuable intermediate for further chemical modifications through cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the synthesis of more complex molecules with potentially enhanced or novel biological activities.

Conclusion and Future Directions

3-Iodoquinolin-4-ol, while not as extensively studied as some of its quinolone counterparts, represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is accessible through established methods of electrophilic iodination, and its structure offers a platform for further chemical diversification. The rich history of the quinoline scaffold in medicine provides a strong rationale for the continued investigation of derivatives like 3-Iodoquinolin-4-ol.

Future research should focus on a number of key areas:

-

Comprehensive Biological Screening: A systematic evaluation of the antimicrobial, antiviral, and anticancer activities of 3-Iodoquinolin-4-ol is needed to fully understand its therapeutic potential.

-

Mechanism of Action Studies: For any observed biological activity, detailed mechanistic studies should be undertaken to identify the molecular targets and pathways involved.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications at other positions of the quinoline ring will be crucial for optimizing biological activity and developing lead compounds.

-

Development of Novel Synthetic Methodologies: While direct iodination is a viable route, the development of more efficient, greener, and scalable synthetic methods will be beneficial for future research and potential commercialization.

References

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(1), 1. [Link]

-

Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. (2012). Arkivoc, 2012(1), 332-381. [Link]

-

Palladium-Catalysed Synthesis and Transformation of Quinolones. (2016). Molecules, 21(10), 1369. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). Molecules, 26(16), 4995. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(1), 1. [Link]

-

3-iodoquinolin-4-ol (C9H6INO). (n.d.). PubChem. [Link]

-

One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. (2021). The Journal of Organic Chemistry, 86(17), 11795-11808. [Link]

-

Antimicrobial activity of iodoquinol 1%-hydrocortisone acetate 2% gel against ciclopirox and clotrimazole. (2007). Journal of drugs in dermatology : JDD, 6(4), 423–426. [Link]

-

4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2012). Arkivoc, 2012, 332-381. [Link]

-

Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines. (2014). ACS medicinal chemistry letters, 5(7), 804–809. [Link]

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Chemical Communications, 51(94), 16841-16844. [Link]

-

Antiviral Properties of Quinolone-Based Drugs. (2001). Current medicinal chemistry, 8(12), 1435–1446. [Link]

-

Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. (2011). Organic Letters, 13(19), 5144-5147. [Link]

-

Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (2019). Molecules, 24(23), 4227. [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2016). Marine drugs, 14(2), 33. [Link]

-

Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2011). Molecules, 16(8), 6968–6987. [Link]

-

Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. (2019). Molecules, 24(23), 4227. [Link]

-

Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2022). RSC Advances, 12(45), 29199-29213. [Link]

-

Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. (2023). ACS omega, 8(39), 35687–35700. [Link]

-

Diastereoselective syntheses of (Z)- And (E)-3-styrylquinolin-4(1H)-ones. (2012). Monatshefte für Chemie - Chemical Monthly, 143(12), 1803-1810. [Link]

-

Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance. (2020). International journal of environmental research and public health, 17(5), 1667. [Link]

-

Flavan-3-ols: nature, occurrence and biological activity. (2005). Journal of the science of food and agriculture, 85(13), 2155-2171. [Link]

-

Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (2009). Journal of photochemistry and photobiology. A, Chemistry, 207(1), 47–55. [Link]

-

Fused Quinolines. Recent Synthetic Approaches to Azoloquinolines. A Review. (2017). Revista de Chimie, 68(1), 1-6. [Link]

-

Iodine-Catalysed Synthesis of Thiopyrano[3,4-c]Quinoline Derivatives via Imino-Diels–Alder Reaction. (2012). Journal of Chemical Research, 36(6), 318-321. [Link]

- Preparation of 4-hydroxyquinoline compounds. (1951).

-

Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2022). RSC Advances, 12(45), 29199-29213. [Link]

-

Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. (2019). Arkivoc, 2019(1), 1-40. [Link]

-

Flavanols from Nature: A Phytochemistry and Biological Activity Review. (2022). Molecules, 27(3), 693. [Link]

-

4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. (2020). Current topics in medicinal chemistry, 20(3), 244–255. [Link]

-

the 5-and 8-iodination of quinoline and some of its derivatives. (1964). Pakistan Journal of Scientific and Industrial Research, 7(1), 1-5. [Link]

-

The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction. (2023). Molecules, 28(13), 5002. [Link]

-

Fluoroquinolones - 5 Minute Antimicrobials. (2023, January 12). YouTube. [Link]

-

Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. (2018). Molecules, 23(11), 2872. [Link]

-

Antiviral Properties of Flavonoids and Delivery Strategies. (2020). Molecules, 25(19), 4575. [Link]

- Method for preparing clioquinol and diiodoquinol by one-pot method. (2021).

Sources

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. mdpi.com [mdpi.com]

- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 8. Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Antimicrobial activity of iodoquinol 1%-hydrocortisone acetate 2% gel against ciclopirox and clotrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinolones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Design of Bioactive Molecules from the 3-Iodoquinolin-4-ol Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its inherent biological activities, coupled with a rigid bicyclic structure, make it a "privileged scaffold" for drug design.[3] This guide focuses on a particularly valuable derivative, 3-iodoquinolin-4-ol, as a versatile starting point for the synthesis of novel bioactive molecules. The presence of the iodine atom at the C3 position offers a reactive handle for a suite of powerful cross-coupling reactions, enabling systematic structural modifications. The 4-ol moiety (existing in tautomeric equilibrium with the 4-oxo form) provides a crucial hydrogen bonding motif, often essential for target engagement, particularly with protein kinases.[4] This document provides a detailed exploration of synthetic strategies, rationale for molecular design, and robust protocols for the biological evaluation of compounds derived from this scaffold.

The 3-Iodoquinolin-4-ol Scaffold: A Strategic Starting Point

The utility of 3-iodoquinolin-4-ol in drug discovery stems from two key features:

-

The Quinoline Core: This nitrogen-containing heterocycle is found in a wide array of therapeutic agents, from antimalarials like chloroquine to modern kinase inhibitors like bosutinib.[4][5] Its planar structure is adept at participating in π-π stacking interactions within protein active sites, while the nitrogen atom can act as a hydrogen bond acceptor.

-

The C3-Iodo Substituent: The carbon-iodine bond is relatively weak, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of diverse chemical moieties at the 3-position, a vector that often points towards the solvent-exposed region of enzyme active sites, allowing for the fine-tuning of potency and selectivity.

The general workflow for leveraging this scaffold is a multi-stage process that begins with synthesis and culminates in biological validation.

Figure 1: A generalized workflow for the development of bioactive molecules from the 3-iodoquinolin-4-ol scaffold.

Synthetic Diversification via Cross-Coupling Reactions

The C3-iodo group is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and vast substrate scope.

Suzuki-Miyaura Coupling: Introducing Aryl, Heteroaryl, and Alkyl Groups

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C-C bonds, reacting the iodoquinoline with an organoboron species.[6] This is ideal for exploring structure-activity relationships (SAR) by introducing a wide range of substituents.

Causality Behind Protocol Choices:

-

Catalyst: Palladium(0) is the active catalytic species. Using a pre-catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is common as it readily provides the Pd(0) species in solution.

-

Base: The base is crucial for activating the boronic acid via the formation of a boronate complex, which facilitates the transmetalation step onto the palladium center.[7][8] An inorganic base like potassium carbonate (K₂CO₃) is often effective and cost-efficient.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. The organic solvent solubilizes the starting materials and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodoquinolin-4-ol (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Example Conditions for Suzuki Coupling of Iodo-Heterocycles[9]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | DME | 85 | 80-92 |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 100 | 75-88 |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples the iodoquinoline with a terminal alkyne, creating a C(sp²)-C(sp) bond.[10][11] This is a powerful method for introducing rigid, linear linkers or functional groups that can be further elaborated.

Causality Behind Protocol Choices:

-

Dual Catalysis: This reaction uniquely requires a palladium catalyst and a copper(I) co-catalyst.[12] The palladium catalyst undergoes the standard oxidative addition. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key species that undergoes transmetalation to the palladium center.[13]

-

Amine Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to scavenge the HI produced during the reaction and as the solvent in many cases.

Protocol 2.2: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 3-iodoquinolin-4-ol (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent like anhydrous THF or DMF. Add an amine base such as triethylamine (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, e.g., Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and the copper(I) co-catalyst, copper(I) iodide (CuI) (0.04-0.10 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor by TLC or LC-MS.

-

Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Design Rationale for Bioactive Molecules

The quinoline scaffold is a versatile starting point for targeting several disease classes.[2][14] The modifications at the C3-position are critical for tailoring the molecule to a specific biological target.

Targeting Protein Kinases in Cancer

Protein kinases are a major class of drug targets in oncology.[15][16] Many kinase inhibitors bind to the ATP-binding site, and the quinolin-4-ol core can act as an effective "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituent introduced at the C3-position can then project into the solvent-exposed region, allowing for the optimization of potency and selectivity.[4][17] For instance, targeting kinases like FLT3 in acute myeloid leukemia or EGFR in lung cancer often involves designing molecules with specific C3-substituents that exploit unique features of the target's active site.[16][17]

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based kinase inhibitors in cancer therapy.

Developing Novel Antimicrobial Agents

The quinoline scaffold is central to many antimicrobial drugs.[18][19] The rise of antimicrobial resistance necessitates the development of new agents. By using 3-iodoquinolin-4-ol as a starting point, novel derivatives can be synthesized and evaluated for their ability to overcome existing resistance mechanisms, for example, by targeting bacterial DNA gyrase or dihydrofolate reductase (DHFR).[3][19]

Protocols for Biological Evaluation

Synthesizing a library of compounds is only the first step. Rigorous biological testing is required to identify promising lead molecules.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.[20][21]

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[22]

-

Kinase: Dilute the recombinant kinase enzyme to the desired working concentration (e.g., 50 nM) in kinase buffer.[20]

-

Substrate: Prepare the kinase substrate (a specific peptide or protein) at the desired concentration.

-

ATP Solution: Prepare an ATP solution containing MgCl₂ (e.g., final concentration of 100 µM ATP and 10 mM MgCl₂).[20]

-

-

Assay Procedure (96-well or 384-well plate format):

-

Add the test compound (from a dilution series) to the assay wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Add the kinase enzyme to the wells and incubate for 10-15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding the ATP/MgCl₂ and substrate mixture.[20]

-

Incubate the plate at 30 °C or 37 °C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection: Quantify kinase activity. The method depends on the assay format (e.g., measuring phosphorylation via radiolabeled [γ-³²P]ATP, fluorescence polarization, or antibody-based detection like HTRF or ELISA).

-